

Assessing and mitigating the in vivo toxicity of TAT-P110 in mice

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Compound of Interest

Compound Name: TAT-P110

Cat. No.: B15603523

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Technical Support Center: TAT-P110 In Vivo Studies

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and mitigating the in vivo toxicity of the **TAT-P110** peptide in mice.

Frequently Asked Questions (FAQs)

Q1: What is **TAT-P110** and what is its mechanism of action?

A1: **TAT-P110** is a peptide inhibitor designed to reduce excessive mitochondrial fission. It functions by selectively inhibiting the interaction between Dynamin-related protein 1 (Drp1) and mitochondrial fission 1 protein (Fis1).^{[1][2][3]} Under conditions of cellular stress, Drp1 is recruited to the mitochondrial outer membrane where its interaction with Fis1 leads to mitochondrial fragmentation, which can contribute to cellular dysfunction and apoptosis.^{[4][5]} **TAT-P110**, by blocking this specific interaction, helps to maintain mitochondrial integrity and function without affecting the physiological functions of Drp1.^{[1][3][6]} The "TAT" portion of the peptide is a cell-penetrating peptide derived from the HIV transactivator of transcription, which facilitates the delivery of P110 into cells.^[3]

Q2: Is **TAT-P110** toxic to mice?

A2: Based on available preclinical data, **TAT-P110** exhibits a favorable safety profile with no apparent toxicity observed in mice, even with sustained delivery.[7] Studies have reported administering high doses of P110 without observing significant changes in body weight, liver and kidney function, or electrolyte levels.[6] For example, one study reported no overt toxicity in mice at doses up to 50 mg/kg. Another study administered 100 mg/kg of P110 continuously for four days and found no substantial alterations in the health of the mice.[6]

Q3: What is the recommended solvent and storage condition for **TAT-P110**?

A3: For in vivo studies, **TAT-P110** can be dissolved in sterile saline.[6] It is recommended to prepare fresh solutions for administration. For long-term storage of the lyophilized peptide or stock solutions, it is advisable to follow the manufacturer's instructions, which typically recommend storing at -20°C or -80°C. One supplier suggests that stock solutions can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[8]

Q4: What are the common routes of administration for **TAT-P110** in mice?

A4: The most commonly reported route of administration for **TAT-P110** in mice is intraperitoneal (IP) injection.[6] Subcutaneous administration via osmotic pumps has also been used for continuous, long-term delivery.[9] The choice of administration route may depend on the specific experimental design and desired pharmacokinetic profile.

Q5: How can I monitor for potential toxicity of **TAT-P110** in my mouse model?

A5: While **TAT-P110** is reported to have low toxicity, it is good practice to monitor for any adverse effects. This can include daily monitoring of body weight, food and water intake, and general clinical signs (e.g., changes in activity, posture, grooming). For more in-depth toxicity assessment, you can collect blood samples for hematology and clinical chemistry analysis (e.g., liver and kidney function markers) and perform histopathological examination of major organs at the end of the study.

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Precipitation of TAT-P110 solution	- Improper solvent- High concentration- pH of the solution	- Ensure the peptide is fully dissolved in sterile saline or another recommended buffer.- Prepare fresh solutions before each use.- If solubility issues persist, consider adjusting the concentration or pH of the vehicle.
Injection site irritation or inflammation	- Improper injection technique- High volume of injection- Contamination of the solution or needle	- Ensure proper restraint and use a new, sterile needle for each animal.- For IP injections, aim for the lower right quadrant of the abdomen to avoid the cecum and bladder.- Limit the injection volume based on the mouse's body weight (typically up to 10 mL/kg for IP injections).- Maintain aseptic technique throughout the preparation and administration process.
Unexpected changes in mouse behavior or weight loss	- Although unlikely with TAT-P110, could indicate an adverse reaction.- Stress from handling and injection procedure.- Off-target effects of the peptide in a specific disease model.	- Immediately record any adverse observations and consider reducing the dose or frequency of administration.- Ensure all personnel are proficient in mouse handling and injection techniques to minimize stress.- Include a vehicle-treated control group to differentiate between peptide-specific effects and procedural stress.- If adverse effects persist, consider a pilot study with a wider dose range to

determine the maximum
tolerated dose in your specific
model.

Quantitative Data Summary

The following table summarizes the reported dosages and observed toxicity of **TAT-P110** in mice from various studies.

Dose	Route of Administration	Duration	Mouse Model	Observed Toxicity	Reference
5 mg/kg/day	Sustained delivery	5 months	Not specified	No apparent toxicity	[7]
Up to 50 mg/kg	Intraperitoneal	Single dose	Wild-type	No decrease in body weight or clinical symptoms	[7]
100 mg/kg	Intraperitoneal	4 consecutive days	Wild-type	No substantial alterations in body weight, liver and kidney function, or electrolyte levels	[6]
3 mg/kg/day	Subcutaneous (osmotic pump)	8 weeks	R6/2 (Huntington's disease model)	Not specified, but improved neurological defects	[10]
0.1, 0.5, 1, 2 mg/kg	Intraperitoneal	Two doses (1 day and 30 min before surgery)	Renal Ischemia-Reperfusion Injury	Not specified, but protective effects observed	[6]
0.4 mg/kg	Intravenous	Two doses (24h and 1h before surgery)	Bama pigs (Renal Ischemia-Reperfusion Injury)	Not specified, but protective effects observed	[6]

Experimental Protocols

Protocol for In Vivo Toxicity Assessment of TAT-P110 in Mice

This protocol outlines a general procedure for assessing the acute or sub-acute toxicity of **TAT-P110** in mice.

1. Materials:

- **TAT-P110** peptide
- Sterile, pyrogen-free saline
- Sterile syringes and needles (e.g., 27-30 gauge)
- Animal balance
- Appropriate mouse strain (e.g., C57BL/6)
- Calibrated micropipettes

2. Animal Husbandry:

- Acclimatize mice to the housing conditions for at least one week before the experiment.
- Provide standard chow and water ad libitum.
- Maintain a 12-hour light/dark cycle.

3. Preparation of **TAT-P110** Solution:

- On the day of injection, dissolve the lyophilized **TAT-P110** peptide in sterile saline to the desired concentration.
- Ensure the peptide is completely dissolved by gentle vortexing or pipetting.
- Keep the solution on ice until administration.

4. Experimental Groups:

- Group 1: Vehicle Control: Administer sterile saline only.
- Group 2: Low Dose **TAT-P110**: e.g., 5 mg/kg
- Group 3: Mid Dose **TAT-P110**: e.g., 25 mg/kg
- Group 4: High Dose **TAT-P110**: e.g., 50 mg/kg Note: The number of animals per group should be statistically justified (typically n=5-10 per sex).

5. Administration:

- Record the body weight of each mouse before injection.
- Calculate the injection volume for each mouse based on its body weight and the desired dose.
- Administer **TAT-P110** or vehicle via intraperitoneal (IP) injection.

6. Post-Administration Monitoring:

- Clinical Observations: Monitor the animals closely for the first few hours post-injection and then daily for the duration of the study (e.g., 7-14 days). Record any clinical signs of toxicity, such as changes in posture, activity, breathing, and grooming.
- Body Weight: Record the body weight of each mouse daily.
- Food and Water Intake: Monitor and record food and water consumption.

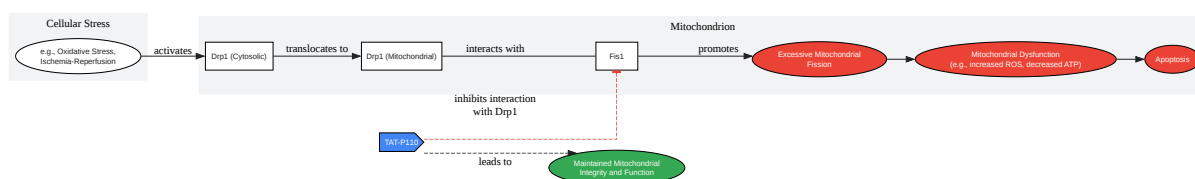
7. Terminal Procedures:

- At the end of the study period, euthanize the mice using an approved method.
- Blood Collection: Collect blood via cardiac puncture for hematology and serum clinical chemistry analysis (e.g., ALT, AST, BUN, creatinine).

- Organ Collection and Histopathology: Perform a gross necropsy and collect major organs (e.g., liver, kidneys, spleen, heart, lungs, brain). Weigh the organs and preserve them in 10% neutral buffered formalin for histopathological examination.

Visualizations

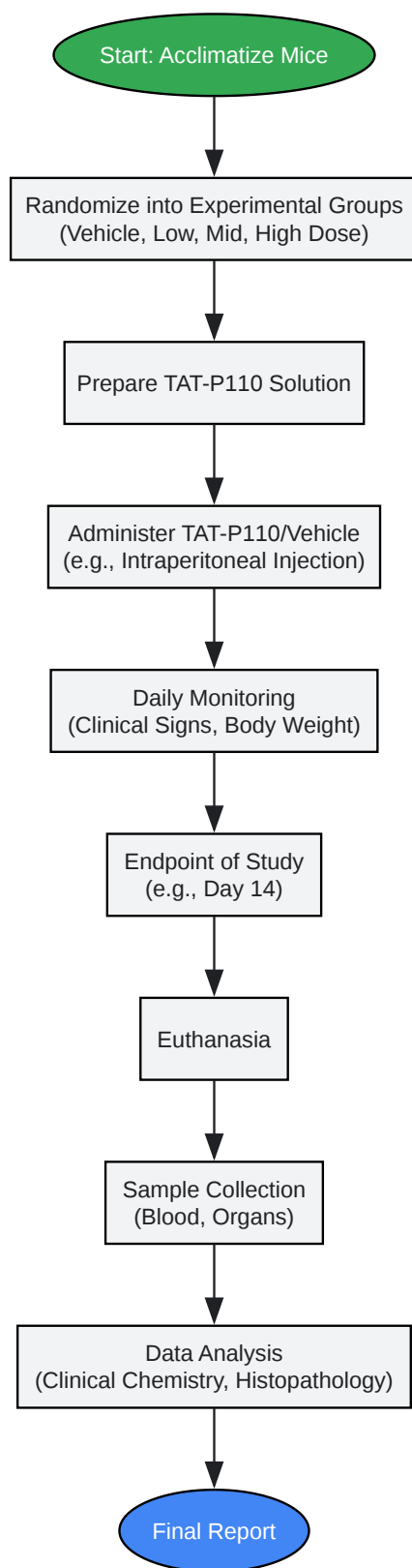
Signaling Pathway of TAT-P110 Action



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Caption: **TAT-P110** inhibits the Drp1-Fis1 interaction, preventing excessive mitochondrial fission.

Experimental Workflow for In Vivo Toxicity Assessment



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Caption: General workflow for assessing the in vivo toxicity of **TAT-P110** in mice.

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